molecular formula C16H16N2O4 B5571936 N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B5571936
M. Wt: 300.31 g/mol
InChI Key: JVSJONXABUHJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.317 g/mol . This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide typically involves the nitration of N-ethyl-4-methoxy-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: N-ethyl-4-methoxy-3-amino-N-phenylbenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

    Hydrolysis: 4-methoxy-3-nitrobenzoic acid and N-ethyl-N-phenylamine.

Scientific Research Applications

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-17(13-7-5-4-6-8-13)16(19)12-9-10-15(22-2)14(11-12)18(20)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSJONXABUHJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.